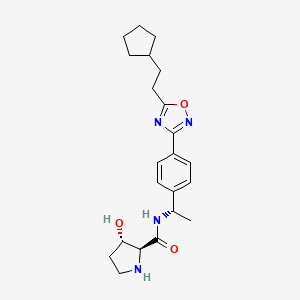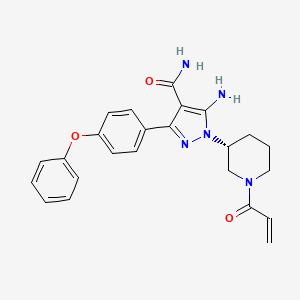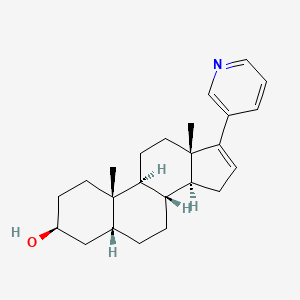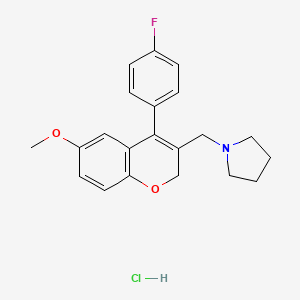
SK1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SK1-IN-1 es un potente inhibidor de la esfingosina quinasa 1, una enzima que juega un papel crucial en la vía metabólica de los esfingolípidos. La esfingosina quinasa 1 cataliza la fosforilación de la esfingosina para producir esfingosina-1-fosfato, un mediador lipídico bioactivo involucrado en diversos procesos celulares como el crecimiento, la supervivencia y la migración celular. Se ha demostrado que this compound tiene un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la actividad de la esfingosina quinasa 1, afectando así el equilibrio entre las señales pro-apoptóticas y pro-supervivencia dentro de las células .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de SK1-IN-1 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una ruta de síntesis común incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza mediante una serie de reacciones de condensación y ciclación. Por ejemplo, un benzaldehído sustituido puede condensarse con una amina para formar un intermedio de imina, que luego se cicla para formar la estructura heterocíclica central.
Modificaciones de los grupos funcionales: La estructura central se modifica aún más mediante la introducción de varios grupos funcionales a través de reacciones como la alquilación, la acilación y la halogenación. Estas modificaciones son cruciales para mejorar la potencia y la selectividad del compuesto.
Purificación final: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para obtener this compound con alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
SK1-IN-1 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar óxidos correspondientes, que pueden exhibir diferentes actividades biológicas.
Reducción: La reducción de this compound puede conducir a la formación de derivados reducidos con propiedades farmacológicas alteradas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos, lo que puede conducir a nuevos análogos con una eficacia mejorada.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos en reacciones de sustitución, dependiendo de la modificación deseada.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas únicas y posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
SK1-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del Cáncer: this compound se estudia ampliamente por su potencial para inhibir la proliferación de células cancerosas e inducir la apoptosis al dirigirse a la esfingosina quinasa 1.
Enfermedades Inflamatorias: Al modular los niveles de esfingosina-1-fosfato, this compound puede influir en las respuestas inflamatorias, lo que lo convierte en un posible agente terapéutico para afecciones como la artritis reumatoide y la enfermedad inflamatoria intestinal.
Trastornos Neurológicos: La capacidad de this compound para regular las vías de señalización de esfingosina-1-fosfato tiene implicaciones para el tratamiento de trastornos neurológicos como la esclerosis múltiple y las enfermedades neurodegenerativas.
Investigación Cardiovascular: This compound también se investiga por su papel en las enfermedades cardiovasculares, particularmente en la modulación de la integridad vascular y la reducción de la aterosclerosis.
Mecanismo De Acción
SK1-IN-1 ejerce sus efectos inhibiendo específicamente la esfingosina quinasa 1, lo que reduce la producción de esfingosina-1-fosfato. Esta inhibición altera el equilibrio entre las ceramidas pro-apoptóticas y la esfingosina-1-fosfato pro-supervivencia, lo que lleva a un aumento de la apoptosis y una disminución de la proliferación celular. El compuesto también afecta varias vías de señalización, incluidas las vías AKT, ERK y STAT3, que están involucradas en la supervivencia, proliferación y migración celular .
Comparación Con Compuestos Similares
SK1-IN-1 se compara con otros inhibidores de la esfingosina quinasa como:
This compound destaca por su alta selectividad para la esfingosina quinasa 1 y su potencial para aplicaciones terapéuticas en diversas enfermedades, particularmente el cáncer.
Propiedades
IUPAC Name |
(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJANRNMFHNVOW-DCPHZVHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)


![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)




![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)
